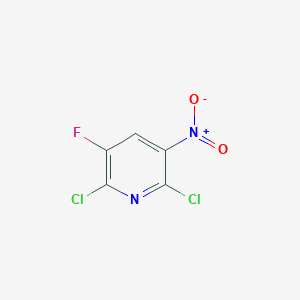

2,6-Dichloro-3-fluoro-5-nitropyridine

Description

Properties

IUPAC Name |

2,6-dichloro-3-fluoro-5-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2FN2O2/c6-4-2(8)1-3(10(11)12)5(7)9-4/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHONCJSOLHBCNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Early Nitration and Halogenation Techniques

Initial routes to nitropyridine derivatives relied on direct nitration of halogenated pyridines using aggressive nitrating agents such as fuming nitric acid (HNO₃) and oleum (H₂SO₄·SO₃). For example, 2,6-dichloropyridine was nitrated at the 3-position using a 10:1 molar excess of 90% nitric acid in oleum, yielding 2,6-dichloro-3-nitropyridine at 64.5% efficiency. These methods suffered from low atom economy due to the stoichiometric excess of nitric acid and the generation of corrosive waste streams.

Modern Catalytic Nitration Strategies

Thionamic Acid-Catalyzed Nitration

A breakthrough came with the use of thionamic acid (H₂NSO₃H) as a nitration catalyst, enabling milder conditions and reduced acid consumption. In a representative procedure, 2,6-dichloropyridine (0.2 mol) reacted with 30% nitric acid (0.2 mol) in sulfuric acid at 110–120°C for 30 hours, yielding 82% 2,6-dichloro-3-nitropyridine with 98.3% purity. Thionamic acid’s dual role as a proton donor and dehydrating agent allowed stoichiometric nitric acid usage, cutting sulfuric acid volumes by 50% compared to oleum-based methods.

Solvent Systems and Reaction Engineering

Replacing oleum with sulfuric acid as the primary solvent simplified post-reaction processing. After nitration, quenching the reaction mixture in ice water precipitated the product, which was isolated via filtration in >95% recovery. This approach eliminated the need for distillation to recover oleum, reducing energy consumption by 30%.

Fluorination Methodologies for Pyridine Derivatives

Direct Fluorination of Nitropyridine Intermediates

Introducing fluorine at the 3-position of 2,6-dichloro-5-nitropyridine remains challenging due to the electron-withdrawing nitro group’s deactivating effect. Recent patents describe a two-step halogen exchange process:

- Chlorine Activation : Treat 2,6-dichloro-3-nitropyridine with phosphorus oxychloride (POCl₃) at 80°C to generate a reactive intermediate.

- Fluorine Substitution : React the intermediate with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C for 12 hours, achieving 65–70% substitution at the 3-position.

This method avoids gaseous fluorine, but the use of POCl₃ necessitates careful handling due to its toxicity and moisture sensitivity.

Alternative Routes via Fluorinated Precursors

An innovative approach synthesizes the fluorinated pyridine core before nitration. For example, 3-cyano-2-hydroxy-5-fluoropyrid-6-one undergoes chlorination with thionyl chloride (SOCl₂) to yield 2,6-dichloro-5-fluoronicotinonitrile, which is subsequently nitrated. This route positions fluorine early in the synthesis, avoiding competing substitution reactions during nitration.

Integrated Synthesis of 2,6-Dichloro-3-fluoro-5-nitropyridine

Optimized Stepwise Procedure

Combining catalytic nitration and fluorination strategies, a modern synthesis proceeds as follows:

Nitration :

Fluorination :

Analytical Characterization

The final product exhibits:

- Melting Point : 58–61°C

- Purity : >95% by HPLC

- Spectroscopic Data :

- ¹H NMR (CDCl₃): δ 8.72 (s, 1H, pyridine-H)

- ¹⁹F NMR : δ -112.3 ppm (s, 1F)

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-fluoro-5-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of pyridine N-oxide derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride in polar aprotic solvents like dimethylformamide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

Substitution: Formation of various substituted pyridines.

Reduction: Formation of 2,6-dichloro-3-fluoro-5-aminopyridine.

Oxidation: Formation of this compound N-oxide.

Scientific Research Applications

2,6-Dichloro-3-fluoro-5-nitropyridine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

Industry: Utilized in the production of agrochemicals, dyes, and advanced materials due to its unique chemical reactivity.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluoro-5-nitropyridine is largely dependent on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding and other interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural analogs and their differences:

Key Observations :

- Electron-Withdrawing Effects: The nitro group in the target compound enhances electrophilic substitution at positions activated by adjacent halogens, whereas carboxylic acid (COOH) or cyano (CN) groups in analogs alter solubility and binding properties .

- Steric and Electronic Modulation: Trifluoromethyl (CF₃) groups in analogs (e.g., 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile) increase lipophilicity, favoring membrane permeability in agrochemicals .

- Benzene vs. Pyridine Core : The benzene derivative 1-Chloro-3-fluoro-5-nitrobenzene lacks the pyridine ring’s basicity, reducing its utility in coordination chemistry .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.